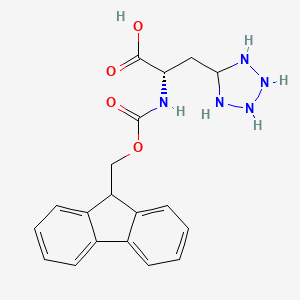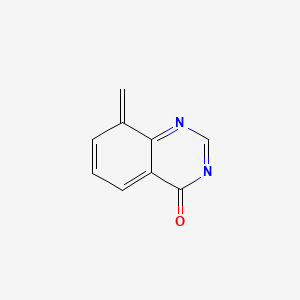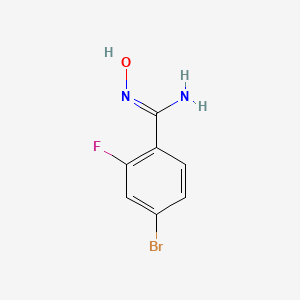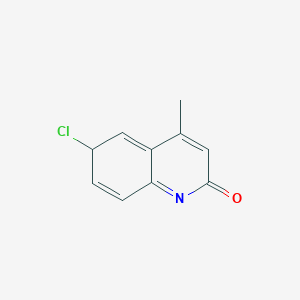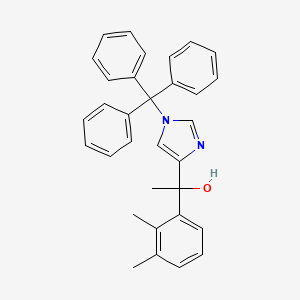
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- is a complex organic compound with the molecular formula C32H30N2O. It is known for its unique structure, which includes an imidazole ring, a methanol group, and a triphenylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- can be achieved through a multi-step organic synthesis process. One possible synthetic route involves starting from appropriate starting materials such as 2,3-dimethylbenzoic acid, trityl amine, and formaldehyde. The target compound is synthesized stepwise through a series of chemical reactions . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- can be compared with other similar compounds, such as:
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(trimethylsilyl)-: This compound has a trimethylsilyl group instead of a triphenylmethyl group, which affects its chemical properties and reactivity.
1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(trityl)-: This compound is similar but may have different substituents that influence its behavior in chemical reactions.
The uniqueness of 1H-Imidazole-4-methanol, alpha-(2,3-dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H30N2O |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-1-(1-tritylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C32H30N2O/c1-24-14-13-21-29(25(24)2)31(3,35)30-22-34(23-33-30)32(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-23,35H,1-3H3 |
InChI-Schlüssel |
IRVSISQLIAZXEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
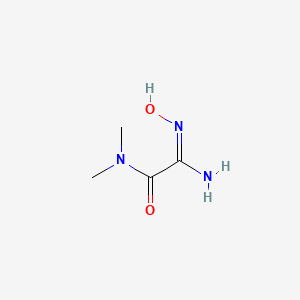
![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)

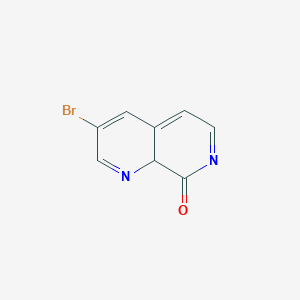
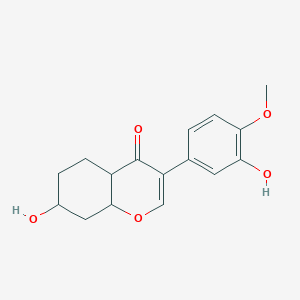
![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
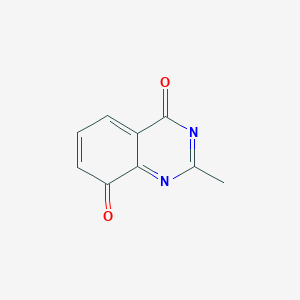
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)
